The Role of Big Endothelin-1 in Cardiovascular Pathophysiology: A Technical Guide
The Role of Big Endothelin-1 in Cardiovascular Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Big Endothelin-1 (B181129) (Big ET-1) in cardiovascular pathophysiology. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide deeply implicated in the pathogenesis of numerous cardiovascular diseases, including heart failure, hypertension, and atherosclerosis.[1][2] Due to its short half-life and low plasma concentrations, direct measurement of ET-1 for clinical and research purposes is challenging.[3] Big ET-1, the stable precursor of ET-1, circulates at higher concentrations and has a longer half-life, making it a more reliable biomarker for the activation of the endothelin system.[3][4] This document details the biosynthesis of ET-1 from Big ET-1, the signaling pathways of ET-1, its pathophysiological implications, and methodologies for its quantification. Quantitative data from various studies are summarized, and key experimental protocols are provided to facilitate further research in this critical area of cardiovascular medicine.
Introduction: The Endothelin System
The endothelin (ET) system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (ET-A and ET-B), and the enzymes responsible for peptide synthesis.[5][6] ET-1 is the predominant isoform in the cardiovascular system and is recognized as one of the most potent endogenous vasoconstrictors.[1][7] It is produced by various cells, including endothelial cells, vascular smooth muscle cells, and cardiomyocytes.[8][9] Beyond its vasoconstrictive properties, ET-1 exhibits a range of biological activities, including cell proliferation, fibrosis, inflammation, and pro-oxidative effects, all of which contribute to cardiovascular pathology.[8]
The production of mature ET-1 is a tightly regulated, multi-step process. Initially, the preproendothelin-1 gene is transcribed and translated into a large precursor protein, prepro-ET-1. This is then cleaved by a furin-type proprotein convertase to yield Big ET-1, a biologically inactive intermediate peptide.[8][10] The final and rate-limiting step is the conversion of Big ET-1 to the active ET-1 by endothelin-converting enzymes (ECEs).[10][11]
Given the transient nature of ET-1, its precursor, Big ET-1, has emerged as a valuable and stable biomarker.[4] Elevated levels of Big ET-1 have been consistently associated with adverse outcomes in various cardiovascular conditions, providing prognostic information that is often complementary to established biomarkers like NT-proBNP.[4][9]
Biosynthesis of Endothelin-1
The synthesis of ET-1 is a critical control point in the activity of the endothelin system. While circulating blood is not the primary site for the conversion of Big ET-1 to ET-1, this process does occur, mediated by blood cells.[12] The primary conversion is thought to happen at the cellular level, particularly by endothelial cells.[13]
The Conversion Pathway
The conversion of Big ET-1 to ET-1 can occur through two main pathways:
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Direct Cleavage by ECE: Endothelin-converting enzyme, a membrane-bound metalloproteinase, directly cleaves Big ET-1 to produce ET-1.[10][13]
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Two-Step Process involving Chymase and Neprilysin: In an alternative pathway, chymase can hydrolyze Big ET-1 to ET-1(1-31), which is then converted to the active ET-1 by neprilysin (NEP).[8][10]
The following diagram illustrates the biosynthesis of Endothelin-1.
Caption: Biosynthesis of Endothelin-1 from its precursor.
Endothelin-1 Signaling in the Cardiovascular System
ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors: ET-A and ET-B.[10] The distribution and downstream signaling of these receptors determine the physiological and pathophysiological responses to ET-1.
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ET-A Receptors: Predominantly located on vascular smooth muscle cells, ET-A receptor activation leads to potent and sustained vasoconstriction.[10][11] This receptor is also involved in cell proliferation and hypertrophy.[14]
-
ET-B Receptors: These receptors are found on both endothelial cells and vascular smooth muscle cells.[11] Endothelial ET-B receptor activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[11] In contrast, ET-B receptors on smooth muscle cells contribute to vasoconstriction.[10]
Upon receptor binding, ET-1 activates several intracellular signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Activation of Gq proteins stimulates PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[14][15]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: ET-1 can activate the MAPK/ERK pathway, which is involved in cell growth, proliferation, and hypertrophy.[14]
-
Phosphatidylinositol-3 Kinase (PI3K)/Akt Pathway: This pathway is implicated in cell survival and apoptosis.[15]
-
Rho-Kinase Pathway: ET-1 can also induce signaling through Rho-kinase, contributing to vasoconstriction.[10]
The following diagram illustrates the major signaling pathways of Endothelin-1.
Caption: Key signaling pathways activated by Endothelin-1.
Role of Big Endothelin-1 in Cardiovascular Diseases
Elevated levels of Big ET-1 are a hallmark of endothelial dysfunction and are associated with the pathophysiology and prognosis of several cardiovascular diseases.
Heart Failure
In heart failure, the endothelin system is significantly activated.[5] Plasma concentrations of both ET-1 and Big ET-1 are elevated and correlate with the severity of the disease and adverse outcomes.[5][9] Big ET-1 has been shown to be an independent predictor of mortality in patients with chronic heart failure.[3] Its prognostic value is complementary to that of natriuretic peptides, suggesting that it reflects different pathophysiological pathways, such as vascular dysfunction and inflammation.[4]
Hypertension
The role of ET-1 in the pathogenesis of hypertension is complex and appears to be more prominent in certain forms of hypertension, such as salt-sensitive and severe hypertension.[16][17] Increased expression of ET-1 in the vascular wall contributes to elevated vascular tone and vascular hypertrophy.[18] While some studies have found elevated levels of ET-1 in hypertensive patients, findings regarding Big ET-1 have been less consistent.[19] However, in specific contexts like arsenic-induced hypertension, both Big ET-1 and ET-1 levels are elevated.[19]
Coronary Artery Disease and Atherosclerosis
ET-1 plays a crucial role in the development and progression of atherosclerosis by promoting endothelial dysfunction, inflammation, and the proliferation of vascular smooth muscle cells.[7][16] In patients with coronary artery disease (CAD), Big ET-1 has been identified as an independent predictor of cardiovascular mortality.[3] Furthermore, elevated Big ET-1 levels are associated with an increased risk of cardiovascular events in patients with stable CAD, particularly in those with diabetes or prediabetes.[3]
Quantitative Data Summary
The following tables summarize quantitative data on Big ET-1 in various cardiovascular contexts.
Table 1: Prognostic Value of Big Endothelin-1 in Cardiovascular Diseases
| Disease State | Patient Cohort | Follow-up | Endpoint | Finding | Reference |
| Acute Decompensated Heart Failure | 746 patients | In-hospital | All-cause death, cardiac arrest, or mechanical support | Tertile 3 (>0.97 pmol/L) vs. Tertile 1 (<0.43 pmol/L): OR = 3.681 | [9] |
| Post-infarction Left Ventricular Aneurysm | 222 patients | - | VT/VF attack | OR = 2.5 | [20] |
| Atrial Fibrillation and ACS or PCI | - | - | All-cause death, NACE, cardiovascular death, MACE | Big ET-1 ≥ 0.54 pmol/L was an independent predictor | [21] |
| Coronary Artery Bypass Grafting | 90 patients | - | Arterial stiffness (cfPWV > 10 m/s) | Serum Big ET-1 > 1 pg/mL: OR = 17.492 | [22] |
Table 2: Correlation of Big Endothelin-1 with Other Biomarkers and Clinical Parameters
| Disease State | Parameter | Correlation with Big ET-1 | Reference |
| Acute Decompensated Heart Failure | NT-proBNP | Positive | [9] |
| Acute Decompensated Heart Failure | Systolic Blood Pressure | Negative | [9] |
| Post-infarction Left Ventricular Aneurysm | NT-proBNP | Positive | [20] |
| Post-infarction Left Ventricular Aneurysm | Left Ventricular Ejection Fraction | Negative | [20] |
| Coronary Artery Bypass Grafting | Carotid-femoral Pulse Wave Velocity (cfPWV) | Positive (β = 0.533) | [22] |
Experimental Protocols
Accurate measurement of Big ET-1 is crucial for its clinical and research application. The following section outlines a general protocol for the quantification of Big ET-1 in plasma samples using an enzyme-linked immunosorbent assay (ELISA), a commonly used method.
Measurement of Big Endothelin-1 by ELISA
Principle: This assay is typically a sandwich ELISA. A microtiter plate is pre-coated with a monoclonal antibody specific for Big ET-1. When a sample or standard is added to the wells, Big ET-1 binds to the immobilized antibody. A second, enzyme-conjugated polyclonal antibody specific for Big ET-1 is then added, which binds to the captured Big ET-1. After a washing step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of Big ET-1 in the sample. The concentration is then determined by comparing the optical density of the sample to a standard curve.
Materials:
-
Commercially available Big ET-1 ELISA kit (e.g., from Biomedica, R&D Systems)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Pipettes and pipette tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Plasma samples collected in EDTA tubes
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at approximately 2500 rpm for 10 minutes to separate the plasma.
-
Aliquot the plasma into clean tubes and store at -70°C until analysis.[19] Avoid repeated freeze-thaw cycles.
-
-
Assay Protocol (General Steps - refer to specific kit insert for details):
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of standards, controls, and plasma samples to the appropriate wells of the microtiter plate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate as specified (e.g., 1 hour at room temperature).
-
Wash the wells again to remove unbound conjugated antibody.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Measure the optical density of each well using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis.
-
Use a suitable curve-fitting algorithm (e.g., four-parameter logistic) to create the standard curve.
-
Determine the concentration of Big ET-1 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used.
-
The following diagram illustrates a typical experimental workflow for Big ET-1 measurement.
Caption: Experimental workflow for Big ET-1 quantification.
Therapeutic Implications and Future Directions
The critical role of the endothelin system in cardiovascular disease has led to the development of endothelin receptor antagonists (ERAs).[1] While these drugs have shown promise in treating pulmonary arterial hypertension, their success in other cardiovascular conditions like heart failure has been mixed.[23][24] The complex interplay between ET-A and ET-B receptor-mediated effects may contribute to these variable outcomes.
The measurement of Big ET-1 offers a potential avenue for personalizing therapy. Patients with elevated Big ET-1 levels may represent a subgroup that could benefit most from treatment with ERAs.[4] Future research should focus on:
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Biomarker-guided therapy: Investigating the utility of Big ET-1 in selecting patients for clinical trials of ERAs and other novel therapies targeting the endothelin pathway.
-
Understanding residual risk: Exploring the role of Big ET-1 in predicting cardiovascular events in patients already receiving optimal medical therapy.
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Novel therapeutic strategies: Developing new agents that can modulate the endothelin system, such as ECE inhibitors, and evaluating their efficacy in preclinical and clinical studies.[25]
Conclusion
Big Endothelin-1 has emerged as a key player in the pathophysiology of a wide range of cardiovascular diseases. Its stability and correlation with disease severity and prognosis make it a valuable biomarker for risk stratification and for gaining deeper insights into the vascular component of cardiovascular disorders. The methodologies for its measurement are well-established, allowing for its integration into clinical research and, potentially, routine clinical practice. Further investigation into the therapeutic implications of elevated Big ET-1 levels holds the promise of advancing personalized medicine in cardiology.
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